3-(2,2-Difluoroethoxy)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

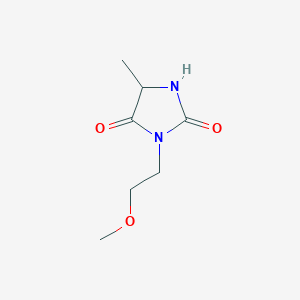

“3-(2,2-Difluoroethoxy)propan-1-amine” is a chemical compound with the molecular formula C5H11F2NO . It has a molecular weight of 139.14 . This compound is also known as 1-Propanamine, 3-(2,2-difluoroethoxy)- .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H11F2NO.ClH/c6-5(7)4-9-3-1-2-8;/h5H,1-4,8H2;1H . This indicates that the molecule consists of a propan-1-amine backbone with a 2,2-difluoroethoxy group attached to the third carbon.Aplicaciones Científicas De Investigación

Corrosion Inhibition : Tertiary amines, such as those in the series of 1,3-di-amino-propan-2-ol, have been synthesized and used as corrosion inhibitors. These compounds, including 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), exhibit inhibitive performance on carbon steel corrosion. They retard the anodic dissolution of iron by forming a protective layer on the metal surface, acting as anodic inhibitors under thin electrolyte layers. DEAP, in particular, has shown high inhibition efficiency at certain concentrations (Gao, Liang, & Wang, 2007).

Chemical Synthesis : Amines are key intermediates in the chemical industry and are crucial monomers for synthesizing polyamides, polyureas, and polyepoxides. These compounds have applications in automotive, aerospace, building, or health sectors. The review by Froidevaux et al. (2016) discusses the synthesis of biobased primary and secondary amines from various biomass sources and their application in material chemistry, highlighting the versatile use of amines in different industrial sectors (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Pharmaceutical Applications : In the pharmaceutical sector, amines are involved in the synthesis of various drugs. For instance, the stereoselective synthesis of 1-[2-Bromo(het)aryloxy]propan-2-amines using transaminases and lipases has been developed as a chemoenzymatic strategy toward creating Levofloxacin precursors, an antimicrobial agent (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

Material Science : Amines are used in the fabrication of molecule-scale hybrid amine-silica membranes. These membranes, synthesized from different organoalkoxysilane precursors, demonstrate excellent molecular sieving properties and CO2 separation performance, highlighting their potential in gas separation technologies (Yu, Kanezashi, Nagasawa, & Tsuru, 2017).

Catalysis : Amines play a role in catalysis, such as in the site-selective C–H arylation of primary aliphatic amines, which is crucial in organic and medicinal chemistry. This process involves transition-metal-catalyzed direct C–H bond functionalization, enabling the synthesis of significant structural motifs in these fields (Liu & Ge, 2016).

Propiedades

IUPAC Name |

3-(2,2-difluoroethoxy)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO/c6-5(7)4-9-3-1-2-8/h5H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIAKZWTKUUVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2607640.png)

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2607641.png)

![1-(4-Methoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2607648.png)

![N-(2-furylmethyl)-2-[(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2607656.png)